REACTION_CXSMILES
|
S1C=CC(CC2C3NCNC(=O)C=3NC=2)=C1.[NH2:17][C:18]1[NH:19][C:20](=[O:36])[C:21]([N+:33]([O-])=O)=[C:22]([CH:24]([CH2:27][C:28]2[CH:32]=[CH:31][S:30][CH:29]=2)[C:25]#[N:26])[N:23]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].[ClH:45].[OH-].[NH4+]>[OH-].[Na+]>[NH2:17][C:18]1[NH:19][C:20](=[O:36])[C:21]2[NH:33][C:25]([NH2:26])=[C:24]([CH2:27][C:28]3[CH:32]=[CH:31][S:30][CH:29]=3)[C:22]=2[N:23]=1.[ClH:45] |f:2.3.4,6.7,8.9|
|
Name
|
dihydro-7-(3-thienylmethyl)-4H-pyrrolo-[3,2-d]pyrimidin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC1=CNC2=C1NCNC2=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1NC(C(=C(N1)C(C#N)CC1=CSC=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
ADDITION
|
Details
|
The crude product is added to 100 mL conc HCl in small portions
|
Type
|
FILTRATION
|
Details
|
the hydrochloride salt is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from 1N HCl
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1NC(C2=C(N1)C(=C(N2)N)CC2=CSC=C2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |